![molecular formula C17H22N4O B2745850 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone CAS No. 2034346-89-7](/img/structure/B2745850.png)
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis Techniques
An efficient one-pot synthetic procedure has been developed for pyrrole derivatives similar to "(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone", highlighting its economic advantage and high yield potential in chemical synthesis (Kaur & Kumar, 2018).
Dipolar Cycloaddition Reactions
Dipolar cycloaddition reaction/Cope elimination sequences have been utilized to synthesize novel P2X7 antagonists, showcasing the compound's role in accessing synthetically challenging chiral centers and its potential in the development of treatments for mood disorders (Chrovian et al., 2018).
Biological Applications
Antimicrobial Activity
The compound has been integrated into the synthesis of dihydropyrrolone conjugates, which demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating its potential as an antimicrobial agent (Pandya et al., 2019).
Corrosion Inhibition
Derivatives of 1,2,3-triazole, similar in structure to the subject compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic media, demonstrating the compound's potential utility in industrial applications (Ma et al., 2017).
Material Science
Synthesis of Emitters with Large Stokes' Shift
Research into 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are synthesized through a process that could potentially involve compounds like "this compound", has led to the development of low-cost emitters with large Stokes' shifts, highlighting its importance in the field of material science (Volpi et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit a broad range of biological activities .
Pharmacokinetics
It is known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-17(2,3)14-6-4-13(5-7-14)16(22)20-11-8-15(12-20)21-18-9-10-19-21/h4-7,9-10,15H,8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWLZAGLGMXVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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